molecular formula C18H21FN4O3 B2966152 (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034495-13-9

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2966152
CAS No.: 2034495-13-9
M. Wt: 360.389
InChI Key: DAVZUFUKXZBKTG-UHFFFAOYSA-N
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Description

(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone (CAS 2230820-10-1) is a potent, selective, and orally bioavailable inhibitor of Phosphoinositide 3-Kinase gamma (PI3Kγ). PI3Kγ is a class I PI3K lipid kinase predominantly expressed in cells of the hematopoietic lineage and plays a critical role in immune cell signaling, migration, and activation. This compound exhibits high selectivity for PI3Kγ over other PI3K isoforms and a wide range of other kinases, making it an invaluable pharmacological tool for dissecting the specific functions of PI3Kγ in complex biological systems. Its primary research applications are in the fields of immuno-oncology and inflammatory diseases. Researchers utilize this inhibitor to investigate the role of PI3Kγ in suppressing the tumor microenvironment , particularly by modulating myeloid-derived suppressor cell (MDSC) function and macrophage polarization, thereby enhancing anti-tumor immune responses. In inflammation models, it is used to study conditions such as rheumatoid arthritis and systemic lupus erythematosus where PI3Kγ signaling contributes to pathogenesis. The mechanism of action involves competitive binding to the ATP-binding pocket of the PI3Kγ kinase domain, effectively blocking the production of the secondary messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent downstream signaling through AKT and other effector pathways. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-2-13-15(19)17(21-10-20-13)25-11-7-8-23(9-11)18(24)16-12-5-3-4-6-14(12)26-22-16/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVZUFUKXZBKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=NOC4=C3CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound consists of several distinct moieties:

  • Pyrrolidine ring: A five-membered ring that can influence the compound's interaction with biological targets.
  • Fluoropyrimidine: Known for its role in anticancer activity, this group enhances the compound's pharmacological profile.
  • Benzo[d]isoxazole: This moiety may contribute to the compound's ability to interact with various biological receptors and enzymes.

Anticancer Potential

Preliminary studies suggest that the fluoropyrimidine component of this compound may enhance its efficacy against cancer cell lines. The structural characteristics allow it to potentially inhibit specific enzymes or receptors associated with tumor growth. Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.

The biological activity of the compound is hypothesized to involve:

  • Enzyme Inhibition: The unique structure allows it to bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Interaction with Nucleic Acids: The fluorinated pyrimidine moiety may interact with nucleic acids, potentially inhibiting their function and leading to anticancer effects.
  • Protein Interaction: The pyrrolidine ring can affect protein structure and function, which may be critical in various biological processes .

Case Studies and Experimental Data

  • Anticancer Studies:
    • In vitro assays have indicated that derivatives similar to this compound can significantly reduce cell viability in cancer cell lines. For example, compounds containing fluoropyrimidine have demonstrated IC50 values in the low micromolar range against various cancer types.
  • Antibacterial Evaluation:
    • Related studies show that compounds with similar structural features exhibit MIC values ranging from 0.25 µg/mL to 64 µg/mL against gram-positive bacteria. These findings suggest that (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone could also possess significant antibacterial properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
AntibacterialMIC values against gram-positive bacteria
Enzyme InhibitionModulation of enzyme activity
Nucleic Acid InteractionPotential inhibition of nucleic acid function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several ethyl benzoate derivatives (e.g., I-6230, I-6232, I-6273) documented in Molecules (2011) . Key similarities and differences are summarized below:

Compound Name / ID Molecular Weight Key Substituents Core Structure Potential Target
Target Compound ~453.5 g/mol 5-Fluoro, 6-ethyl (pyrimidine) Pyrrolidine-oxypyrimidine + benzoisoxazole Kinases, enzymes (inferred)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) ~377.4 g/mol Pyridazin-3-yl (aromatic) Pyridazine + ethyl benzoate Serine/threonine kinases
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) ~368.4 g/mol Methylisoxazole (5-membered heterocycle) Isoxazole + ethyl benzoate Inflammatory mediators (e.g., COX)

Key Observations :

  • Pyrimidine vs. Pyridazine/Isoxazole Cores : The target compound’s pyrimidine ring, substituted with fluorine and ethyl groups, may confer higher electronegativity and steric hindrance compared to pyridazine (I-6230) or isoxazole (I-6273) cores. This could enhance binding specificity to ATP pockets in kinases .
  • Tetrahydrobenzoisoxazole vs.
  • Methanone Linker vs. Ethyl Benzoate: The methanone bridge replaces the ethyl ester in I-series compounds, likely reducing susceptibility to esterase-mediated hydrolysis and extending half-life .
Research Findings from Analogues
  • Fluorine Substitution: Fluorine at the 5-position of pyrimidine (target compound) is hypothesized to enhance metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., I-6232 with a 6-methylpyridazine) .
  • Ethyl vs.
  • Chirality Considerations : The pyrrolidine ring introduces a stereogenic center, suggesting enantiomer-specific activity. Pasteur’s foundational work on chirality underscores the need for stereochemical analysis to optimize therapeutic efficacy .

Q & A

Q. What synthetic strategies are recommended for constructing the heterocyclic core of this compound?

The compound’s complexity requires multi-step synthesis, focusing on:

  • Pyrimidine ring formation : Use fluorinated pyrimidine precursors (e.g., 6-ethyl-5-fluoropyrimidin-4-ol) as starting materials. Coupling reactions (e.g., Mitsunobu or nucleophilic aromatic substitution) can attach the pyrrolidinyloxy group .
  • Isoxazole ring synthesis : Cyclize 4,5,6,7-tetrahydrobenzo[d]isoxazole via [3+2] cycloaddition or condensation reactions under reflux in ethanol or DMF .
  • Methanone linkage : Employ carbonylative cross-coupling (e.g., using Pd catalysts) to connect the two heterocyclic moieties. Monitor intermediates via HPLC (C18 column, 0.1% TFA buffer, UV detection at 254 nm) .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical techniques :
  • HPLC : Use a gradient method with acetonitrile/water (0.1% formic acid) to assess purity (>98%) .
  • NMR : Confirm stereochemistry (e.g., pyrrolidine ring conformation) via 1^1H-1^1H COSY and 13^13C DEPT experiments .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 428.1682) .

Q. What stability considerations are critical for storage and handling?

  • Store under inert gas (N2_2) at -20°C to prevent hydrolysis of the fluoropyrimidine or isoxazole groups.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., de-ethylation or ring-opening) .

Advanced Research Questions

Q. How can reaction yields be optimized given steric hindrance from the pyrrolidine and benzoisoxazole groups?

  • Solvent optimization : Replace ethanol with polar aprotic solvents (e.g., DMF or THF) to enhance solubility of bulky intermediates .
  • Catalyst screening : Test Pd(PPh3_3)4_4 vs. Xantphos-Pd-G3 for methanone coupling efficiency.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize side reactions .

Q. How to design in vitro assays to evaluate enzyme inhibition while addressing potential fluoropyrimidine interference?

  • Assay design :
  • Use recombinant kinases (e.g., EGFR or JAK2) in fluorescence-based ADP-Glo™ assays.
  • Include control experiments with 5-fluorouracil to distinguish nonspecific fluoropyrimidine effects .
    • Data normalization : Express IC50_{50} values relative to a non-fluorinated analog to isolate target-specific activity .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological harmonization :
  • Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media).
  • Validate purity via orthogonal methods (e.g., LC-MS and 19^{19}F NMR) to rule out batch-to-batch variability .
    • Mechanistic studies : Perform SPR (surface plasmon resonance) to confirm direct target binding vs. off-target effects .

Data Contradiction Analysis

Q. Why might in vitro potency (nM range) fail to translate to in vivo efficacy?

  • Pharmacokinetic factors :
  • Assess metabolic stability in liver microsomes (e.g., CYP3A4-mediated oxidation of the pyrrolidine ring) .
  • Measure plasma protein binding via equilibrium dialysis; high binding (>95%) may reduce free drug concentration .
    • Structural modifications : Introduce deuterium at labile positions (e.g., ethyl group) to enhance metabolic stability .

Methodological Resources

  • Synthetic protocols : Refer to [] for heterocyclic coupling strategies.
  • Analytical workflows : Adopt HPLC conditions from [] and NMR methodologies from [].
  • Biological assay design : Align with kinase inhibition frameworks in [].

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